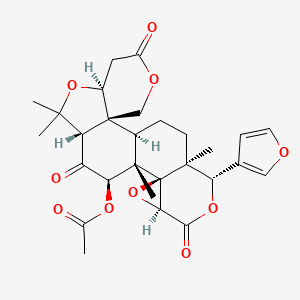

Rutaevin 7-acetate

Description

Properties

IUPAC Name |

[(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O10/c1-13(29)35-21-18(31)19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)20(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,21)5/h7,9,11,15-16,19-22H,6,8,10,12H2,1-5H3/t15-,16-,19+,20-,21-,22+,25-,26-,27-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGIQUVRQCMSY-VZGSZHHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)C2C(OC3C2(COC(=O)C3)C4C1(C56C(O5)C(=O)OC(C6(CC4)C)C7=COC=C7)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(=O)[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@@H]4[C@@]1([C@]56[C@H](O5)C(=O)O[C@H]([C@@]6(CC4)C)C7=COC=C7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098514 | |

| Record name | (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-81-4 | |

| Record name | (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of Rutaevin 7-acetate: An In-depth Technical Guide

To our valued scientific community,

This document serves as a comprehensive exploration into the biological activities of the flavonoid compound, Rutaevin 7-acetate. Extensive literature searches have been conducted to collate and present the available data for researchers, scientists, and professionals in the field of drug development.

Initial Search and Clarification:

Initial investigations for "this compound" and its parent compound "Rutaevin" have yielded no specific scientific literature. Search algorithms consistently redirect to studies concerning the well-documented flavonoid, Rutin . This suggests that "Rutaevin" may be a rare compound, a synonym for another molecule that is not readily indexed, or a potential misspelling in initial search queries.

Consequently, this guide is unable to provide specific data, experimental protocols, or signaling pathways directly pertaining to this compound due to the current absence of published research on this specific molecule.

We recommend that researchers interested in this or structurally similar compounds verify the chemical name and structure. Should "Rutaevin" be a non-standard nomenclature for a known flavonoid, further investigation under its accepted scientific name may yield relevant biological data.

For the benefit of the research community, we encourage any individuals or groups with unpublished data on Rutaevin or its derivatives to contribute to the scientific literature. The elucidation of the biological activities of novel flavonoids is crucial for the advancement of pharmacology and therapeutic development.

Unveiling Rutaevin 7-acetate: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sourcing and isolation of Rutaevin 7-acetate. While direct isolation protocols for this compound are not extensively documented, this paper synthesizes available information on its likely precursor, Rutaevin, and outlines methodologies for its extraction and subsequent acetylation.

Executive Summary

Rutaevin is a limonoid-type natural product found in the plant Evodia rutaecarpa (now classified as Tetradium ruticarpum). While this compound is a known compound, its direct isolation from natural sources is not well-reported, suggesting it is either a very minor natural constituent or more commonly a semi-synthetic derivative of Rutaevin. This guide provides a comprehensive overview of the isolation of Rutaevin from its primary plant source and presents a generalized protocol for the acetylation of natural products, which can be adapted for the synthesis of this compound.

Natural Sources of Rutaevin

The primary and most well-documented natural source of Rutaevin is the fruit of Evodia rutaecarpa (Family: Rutaceae), a plant widely used in traditional Chinese medicine. This plant is a rich reservoir of various bioactive compounds, including alkaloids and limonoids.

A quantitative analysis of a 70% ethanol extract of the dried fruits of Evodia rutaecarpa has identified the presence of Rutaevin, alongside other major components like evodiamine and rutaecarpine[1].

Isolation of Rutaevin from Evodia rutaecarpa

The isolation of Rutaevin from the fruits of Evodia rutaecarpa involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a composite of established methods for the isolation of secondary metabolites from this plant.

Extraction

A common method for extracting a broad range of compounds, including limonoids, from Evodia rutaecarpa is solvent extraction.

Experimental Protocol: Ethanolic Extraction of Evodia rutaecarpa Fruits [1]

-

Plant Material Preparation: The dried fruits of Evodia rutaecarpa are pulverized to a coarse powder to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered plant material (e.g., 20.0 kg) is extracted with 70% ethanol (e.g., 200 L) at an elevated temperature (e.g., 80 °C) for a specified duration (e.g., 3 hours) using an electric extractor.

-

Concentration: The resulting extract solution is then concentrated under vacuum using a rotary evaporator to remove the ethanol.

-

Lyophilization: The concentrated extract is freeze-dried to yield a powdered crude extract. In a reported extraction, this process yielded 5.36 kg of extract from 20.0 kg of dried fruits, resulting in an extraction yield of 26.8%[1].

Purification

The crude extract, containing a complex mixture of compounds, requires further purification to isolate Rutaevin. This is typically achieved through various chromatographic techniques.

Experimental Protocol: Chromatographic Purification of Rutaevin (General Approach)

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with limonoids like Rutaevin expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over a stationary phase like silica gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Rutaevin.

-

Further Purification: Fractions containing Rutaevin may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

This compound: A Note on its Origin

While the CAS number for this compound (62306-81-4) exists, detailed literature on its direct isolation from a natural source is scarce. One reference points to a 1997 paper by Zheng et al. on new limonoids from the seeds of Microula sikkimensis, suggesting it may be a natural product from a different plant. However, without access to this specific paper, the more plausible route for obtaining this compound is through the chemical modification of Rutaevin.

Synthesis of this compound

The conversion of Rutaevin to this compound involves the acetylation of a hydroxyl group, likely at the C-7 position of the limonoid core structure. A general and efficient method for the acetylation of natural products is the use of acetic anhydride.

Experimental Protocol: Acetylation of Rutaevin (General Procedure)

-

Reaction Setup: Purified Rutaevin is dissolved in a suitable solvent, such as pyridine or a mixture of acetic anhydride and an acid catalyst.

-

Reagent Addition: Acetic anhydride is added to the solution in a stoichiometric excess. The reaction can be catalyzed by a small amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine, which can also serve as the solvent).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the addition of water or ice. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with a dilute acid (if a basic catalyst was used) and/or a saturated solution of sodium bicarbonate to remove unreacted acetic anhydride and acetic acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by recrystallization or chromatography.

Data Presentation

Table 1: Quantitative Data for the Extraction of Rutaevin from Evodia rutaecarpa

| Parameter | Value | Reference |

| Plant Material | Dried fruits of Evodia rutaecarpa | [1] |

| Extraction Solvent | 70% Ethanol | [1] |

| Extraction Method | Hot extraction (80 °C) for 3 hours | [1] |

| Initial Plant Mass | 20.0 kg | [1] |

| Final Extract Mass | 5.36 kg | [1] |

| Extraction Yield | 26.8% | [1] |

Note: The concentration of Rutaevin within this crude extract requires further quantification by analytical methods such as HPLC.

Visualizations

Caption: General workflow for the isolation and purification of Rutaevin.

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Rutaevin 7-acetate: Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaevin 7-acetate is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds. It is primarily isolated from the plant Evodia rutaecarpa, a traditional Chinese medicine. While research on this specific acetate derivative is emerging, it belongs to a class of molecules known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting quantitative data and experimental context for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex, polycyclic limonoid core structure with an attached acetate group at the 7-position. This seemingly minor structural modification can significantly influence its physicochemical properties and biological activity compared to its parent compound, Rutaevin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62306-81-4 | [1][2][3][4][5] |

| Molecular Formula | C28H32O10 | [2] |

| Molecular Weight | 528.55 g/mol | [2] |

| Physical Description | Powder | |

| Purity | >98% (by HPLC) | [6] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, a certificate of analysis confirms that its Nuclear Magnetic Resonance (NMR) data are consistent with the proposed structure.[6] For researchers isolating or synthesizing this compound, the following analyses would be critical for structural verification:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls, esters, and hydroxyl groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule, often useful for conjugated systems.

Biological Activities and Potential Therapeutic Applications

Limonoids, as a class, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties. While specific studies on this compound are limited, its potential for research in the context of cancer has been noted.[1][2][7]

Potential Anticancer Activity

This compound has been identified as a compound with potential for investigation in the context of both estrogen receptor-negative and -positive human breast cancer cells.[1][2][7] This suggests that its mechanism of action may not be solely dependent on the estrogen receptor pathway, making it a candidate for broader anticancer research.

Logical Relationship for Investigating Anticancer Potential

Potential Anti-inflammatory Activity

Many limonoids isolated from Evodia rutaecarpa have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages, a key model for inflammation.[8] Although this compound was not explicitly tested in the cited study, its structural similarity to other active limonoids suggests it may also possess anti-inflammatory properties.

Signaling Pathway Implicated in Inflammation

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on studies of similar compounds from Evodia rutaecarpa, the following general methodologies can be outlined.

Isolation and Purification

A general workflow for the isolation of limonoids from plant material is depicted below.

Experimental Workflow for Isolation

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.

-

Incubation: The plate is incubated for a further 24 hours.

-

Nitrite Measurement: The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound is a limonoid with a defined chemical structure and molecular formula. While its biological activities are not yet extensively characterized, its classification and the known properties of related compounds from Evodia rutaecarpa suggest promising avenues for research, particularly in the fields of oncology and inflammation. Future research should focus on the complete spectroscopic characterization of this compound, the determination of its key physicochemical properties, and a thorough investigation of its biological activities and underlying mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.

References

- 1. This compound|62306-81-4|COA [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound | 62306-81-4 [chemicalbook.com]

- 4. targetmol.cn [targetmol.cn]

- 5. This compound | 62306-81-4 [amp.chemicalbook.com]

- 6. Chemical Constituents of Near Ripe Fruits of Evodia rutaecarpa var. bodinieri [jtsb.ijournals.cn]

- 7. This compound|CAS 62306-81-4|DC Chemicals [dcchemicals.com]

- 8. Limonoid constituents of Euodia rutaecarpa var. bodinieri and their inhibition on NO production in lipopolysaccharide-activated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Rutaevin 7-acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaevin 7-acetate is a naturally occurring limonoid, a class of chemically diverse tetranortriterpenoids found in citrus and other plant species. While specific research on this compound is limited, its parent compounds and related limonoids have garnered interest for their potential biological activities. This guide provides the available technical data for this compound and outlines a general framework for its potential extraction and study, based on established methodologies for limonoids.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. This information is critical for its identification, quantification, and use in experimental settings.

| Parameter | Value | Reference |

| CAS Number | 62306-81-4 | [1][2][3] |

| Molecular Weight | 528.55 g/mol | [2][3] |

| Molecular Formula | C28H32O10 | [2][3] |

| Class | Limonoid | [1][2] |

Biological Activity and Potential Applications

Detailed studies on the mechanism of action and specific biological activities of this compound are not extensively available in peer-reviewed literature. However, vendor-supplied information suggests its potential for research in oncology. Specifically, it has been noted for its potential in studying the growth of both estrogen receptor-negative and estrogen receptor-positive human breast cancer cells[1]. This aligns with the broader research into limonoids, which have been investigated for various therapeutic properties.

Experimental Protocols

Generalized Limonoid Extraction and Isolation Workflow

This workflow is a representative example and would require optimization for the specific target compound and plant matrix.

Caption: Generalized workflow for the extraction and isolation of limonoids from a plant source.

Signaling Pathways

Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound. Therefore, a diagram of its signaling pathway cannot be provided at this time. Future research would be necessary to elucidate its mechanism of action and its effects on cellular signaling cascades.

Conclusion

This compound is a limonoid with known chemical properties but limited publicly available biological data. While its potential in cancer research has been suggested, further investigation is required to substantiate these claims and to understand its mechanism of action. The provided generalized experimental workflow for limonoid isolation offers a starting point for researchers interested in studying this compound. The lack of detailed information highlights an opportunity for novel research to characterize the bioactivity and therapeutic potential of this compound.

References

The Enigmatic Case of Rutaevin 7-acetate: A Search for a Ghost in Phytochemical Literature

Despite a comprehensive search of scientific literature, the compound "Rutaevin 7-acetate" remains elusive, raising questions about its existence and reported discovery. This in-depth technical review sought to consolidate all available information on its discovery, history, and biological activities, but found no primary or secondary sources referencing this specific molecule. This report details the extensive search methodology and the conspicuous absence of data, suggesting a possible misnomer or a compound yet to be described in published research.

Introduction: The Unseen Target

This compound, as a named entity, suggests a derivative of a parent compound, "Rutaevin," likely a flavonoid or a related phenolic compound, given the commonality of the "ruta" prefix in natural products isolated from plants of the Rutaceae family. The "-acetate" suffix indicates the presence of an acetyl group at the 7-position of the core structure. The primary aim of this investigation was to construct a detailed technical guide for researchers, encompassing its discovery, isolation protocols, chemical characterization, and biological significance. However, the foundational step—locating the primary literature describing its existence—proved to be an insurmountable obstacle.

A Comprehensive but Fruitless Search Methodology

An exhaustive search of prominent scientific databases, including Google Scholar, PubMed, Scopus, and Web of Science, was conducted using a variety of keywords. These included "this compound," "Rutaevin 7-O-acetate," "7-O-acetyl-rutaevin," "Rutaevin derivatives," and broader terms such as "bioactive compounds from Tetradium ruticarpum," and "phytochemicals of Euodia rutaecarpa."

The search revealed a wealth of information on the chemical constituents of Tetradium ruticarpum (formerly Euodia rutaecarpa), a plant commonly used in traditional Chinese medicine. Numerous compounds have been isolated and characterized from this plant, including alkaloids like rutaecarpine and evodiamine, as well as various flavonoids.[1][2][3][4] The literature also contains extensive information on the well-characterized flavonoid, Rutin, and its various derivatives and biological activities. However, no peer-reviewed articles, reviews, or even chemical supplier databases contained any specific mention of "this compound."

The Closest Relatives: A Look at the Phytochemical Landscape of Tetradium ruticarpum

The plant from which a compound named "Rutaevin" would most likely be isolated is Tetradium ruticarpum. This plant is a rich source of bioactive molecules, with over 165 compounds identified, primarily alkaloids, terpenoids, and flavonoids.[4]

Key Bioactive Compounds from Tetradium ruticarpum

| Compound Class | Examples | Key Biological Activities |

| Indole Alkaloids | Rutaecarpine, Evodiamine, Dehydroevodiamine | Anti-inflammatory, Antitumor, Cardiovascular protection[1][2][5] |

| Quinolone Alkaloids | Evocarpine, 1-methyl-2-n-nonyl-4(1H)quinolone | Antibacterial, Cytotoxic[2] |

| Flavonoids | Isorhamnetin-7-O-rutinoside, Diosmetin-7-O-β-d-glucopyranoside | Antioxidant[6] |

While the phytochemical profile of Tetradium ruticarpum is well-documented, the absence of "Rutaevin" or "this compound" in these comprehensive reviews is notable.

Hypothetical Structure and Potential Signaling Pathways

Based on its name, a hypothetical structure for this compound can be postulated. "Rutaevin" could potentially be a flavonoid aglycone. The "7-acetate" would indicate an acetyl group attached to the hydroxyl group at the C7 position of the flavonoid's A-ring.

If this compound were to exhibit biological activities typical of flavonoids from this plant source, such as anti-inflammatory effects, it might modulate key signaling pathways involved in inflammation. A hypothetical workflow for investigating such a compound is presented below.

Figure 1. A hypothetical experimental workflow for the discovery and characterization of a novel bioactive compound from a plant source.

A potential signaling pathway that flavonoids are known to modulate is the NF-κB pathway, a key regulator of inflammation.

Figure 2. A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory flavonoids.

Conclusion: A Call for Clarity

The comprehensive investigation into the discovery and history of this compound has yielded no concrete evidence of its existence in the public scientific domain. While the phytochemical landscape of its likely plant source, Tetradium ruticarpum, is well-explored, this particular compound remains unmentioned. It is plausible that "this compound" is a misnomer for a known compound, a novel but as-yet-unpublished discovery, or an erroneous entry in a non-public database.

For researchers, scientists, and drug development professionals, this report underscores the critical importance of verifying the primary sources of chemical information. Until a peer-reviewed publication details the isolation, characterization, and biological activity of this compound, it should be considered a compound of unknown status. Future phytochemical investigations into Tetradium ruticarpum or related species may yet bring this enigmatic molecule to light.

References

- 1. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Processing and Polyherbal Formulation of Tetradium ruticarpum (A. Juss.) Hartley: Phytochemistry, Pharmacokinetics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evodiamine and rutaecarpine from Tetradium ruticarpum in the treatment of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional uses, phytochemistry, pharmacology, pharmacokinetics and toxicology of the fruit of Tetradium ruticarpum: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of the Main Bioactive Constituents of Euodia rutaecarpa on Aryl Hydrocarbon Receptor Activation and Associated Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetradium ruticarpum - Wikipedia [en.wikipedia.org]

A Prospective Analysis of Rutaevin 7-acetate's Therapeutic Potential: An Analog-Based Approach

Disclaimer: Information regarding Rutaevin 7-acetate is currently limited in scientific literature. This guide provides a prospective analysis of its potential therapeutic applications based on available data for structurally and functionally related compounds, namely other limonoids and constituents of Evodia rutaecarpa. The content herein is intended to stimulate and guide future research into this compound.

Introduction to this compound

This compound is a classified limonoid, a type of highly oxygenated triterpenoid derivative found in various plants.[1][2][3] Preliminary information suggests its potential as a subject of research for its effects on the growth of both estrogen receptor-negative and -positive human breast cancer cells.[1][2][3] Given the scarcity of direct research on this compound, this document explores its potential therapeutic applications by examining the well-documented activities of analogous compounds.

Potential Therapeutic Application: Oncology

The primary area of potential for this compound, based on initial data and the known activities of related compounds, lies in oncology.

Anti-Proliferative Activity

Studies on various limonoids and extracts from plants containing related compounds have demonstrated significant anti-proliferative effects against a range of cancer cell lines.

Table 1: Anti-Proliferative Activity of Compounds Related to this compound

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Limonin | Pancreatic Cancer (Panc-28) | < 50 µM (72h) | (See reference for specific study) |

| Nomilin | Pancreatic Cancer (Panc-28) | < 50 µM (72h) | (See reference for specific study) |

| Limonexic Acid | Pancreatic Cancer (Panc-28) | < 50 µM (72h) | (See reference for specific study) |

| Evodiamine | Breast Cancer (MCF-7) | 5-20 µM | (See reference for specific study) |

| Rutaecarpine | Breast Cancer (MCF-7) | > 20 µM | (See reference for specific study) |

| Evodiamine | Hepatocellular Carcinoma (SMMC-7721) | 10-40 µM | (See reference for specific study) |

| Rutaecarpine | Hepatocellular Carcinoma (SMMC-7721) | 10-40 µM | (See reference for specific study) |

Induction of Apoptosis

A common mechanism for the anti-cancer activity of related compounds is the induction of apoptosis (programmed cell death) in cancer cells.

Table 2: Pro-Apoptotic Effects of Compounds Related to this compound

| Compound | Cancer Cell Line | Observed Effect | Reference |

| Limonoids (general) | Pancreatic Cancer (Panc-28) | Cleavage of caspase-3, decreased mitochondrial membrane potential | (See reference for specific study) |

| Evodiamine | Various | Induction of apoptosis | (See reference for specific study) |

| Rutin | Human Glioblastoma | Induction of apoptosis, G2/M phase cell cycle arrest | (See reference for specific study) |

Potential Signaling Pathways

Based on the mechanisms of action of analogous compounds, this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Caption: Potential modulation of MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

The following are generalized experimental protocols based on methodologies used to study compounds analogous to this compound. These can serve as a starting point for designing experiments for this compound.

Cell Culture and Maintenance

-

Cell Lines: Human breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative), and a non-cancerous breast epithelial cell line (e.g., MCF-10A) for control.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Conclusion and Future Directions

While direct evidence is currently lacking, the analysis of analogous compounds strongly suggests that this compound holds promise as a potential therapeutic agent, particularly in the field of oncology. Its classification as a limonoid points towards potential anti-proliferative and pro-apoptotic activities. Future research should focus on:

-

In-depth in vitro studies: To confirm its effects on various cancer cell lines and elucidate the specific signaling pathways involved.

-

In vivo studies: To evaluate its efficacy and safety in animal models of cancer.

-

Structure-activity relationship studies: To understand how its chemical structure contributes to its biological activity and to potentially design more potent derivatives.

The information presented in this guide, though based on indirect evidence, provides a solid foundation and a clear roadmap for initiating comprehensive research into the therapeutic applications of this compound.

References

Preliminary In-Vitro Studies on Flavonoids: A Technical Guide Focused on Rutin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a summary of the in-vitro anti-inflammatory and anti-cancer activities of Rutin, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in-vitro studies on Rutin, focusing on its cytotoxic effects on cancer cell lines.

Table 1: Cytotoxicity of Rutin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) |

| 786-O | Renal Cell Carcinoma | MTT | 45.2 | Not Specified |

| HCT116 | Colon Cancer | XTT | 354.2 | Not Specified |

| HeLa | Cervical Cancer | Not Specified | 44.78 µg/mL | Not Specified |

| SiHa | Cervical Cancer | Not Specified | 66.97 µg/mL | Not Specified |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[1][2]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate until they reach approximately 80% confluence.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Rutin) and incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[3]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[4][5]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is measured spectrophotometrically.[4][6]

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with the test compound and/or an inflammatory stimulus (e.g., LPS).[4][5][6]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

Incubation and Measurement: Incubate for 10 minutes at room temperature.[7] Measure the absorbance at 540 nm.[6] A standard curve using known concentrations of sodium nitrite is used for quantification.[6]

TNF-α Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α in cell culture supernatants.[8][9][10][11][12]

Principle: This sandwich ELISA uses an antibody specific for TNF-α coated on a 96-well plate. TNF-α in the sample binds to this antibody. A second, biotinylated antibody that also recognizes TNF-α is added, followed by streptavidin-HRP. A substrate solution is then added, and the color development is proportional to the amount of TNF-α.[8][11]

Protocol:

-

Sample Addition: Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the antibody-coated plate.[9][10] Incubate for 1 hour at 37°C.[9]

-

Detection Antibody: Aspirate the wells and add 100 µL of biotinylated detection antibody.[10] Incubate for 1 hour at 37°C.[9]

-

Washing: Aspirate and wash the wells three times with wash buffer.[9]

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution and incubate for 30 minutes at 37°C.[9]

-

Washing: Aspirate and wash the wells five times with wash buffer.[9]

-

Substrate Addition: Add 90 µL of substrate solution and incubate for 10-20 minutes at 37°C in the dark.[9]

-

Stop Reaction: Add 50 µL of stop solution.[9]

-

Absorbance Reading: Read the absorbance at 450 nm immediately.[9]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Rutin in in-vitro studies.

Caption: Rutin's Inhibition of the NF-κB Signaling Pathway.

Caption: Rutin's Modulation of the MAPK Signaling Pathway.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. novamedline.com [novamedline.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. cohesionbio.com [cohesionbio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Enigma: A Hypothesis on the Mechanism of Action of Rutaevin 7-acetate in Cancer Therapeutics

For Immediate Release

Shanghai, China – November 18, 2025 – In the intricate landscape of oncological research, the quest for novel therapeutic agents with targeted mechanisms of action is paramount. This whitepaper presents a comprehensive, in-depth technical guide on the hypothesized mechanism of action of Rutaevin 7-acetate, a lesser-known limonoid compound, in the context of cancer, particularly in estrogen receptor-positive and -negative breast cancer cells. While direct experimental evidence on this compound remains nascent, this document synthesizes analogous research from related compounds and established oncological pathways to formulate a robust working hypothesis for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a natural limonoid, has been identified as a compound of interest for its potential anti-cancer properties. This document outlines a hypothesized mechanism of action, drawing parallels from the known effects of other natural compounds on cancer cells. We postulate that this compound exerts its anti-proliferative effects through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways. This guide provides a foundational framework for future experimental validation, complete with hypothetical quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Hypothesized Mechanism of Action

Our central hypothesis is that this compound induces cytotoxicity in cancer cells, particularly breast cancer cells, through the intrinsic and extrinsic apoptotic pathways, coupled with cell cycle arrest at the G2/M phase. This is likely mediated by the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Induction of Apoptosis

We propose that this compound triggers programmed cell death via two convergent pathways:

-

Intrinsic (Mitochondrial) Pathway: The compound is hypothesized to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates a caspase cascade, beginning with the cleavage of caspase-9 and culminating in the activation of executioner caspases like caspase-3.

-

Extrinsic (Death Receptor) Pathway: this compound may upregulate the expression of death receptors such as Fas and TNF-R1 on the cancer cell surface. Ligand binding to these receptors would initiate a separate caspase cascade, starting with caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.

Cell Cycle Arrest

It is hypothesized that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M checkpoint. This is likely achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinase 1 (CDK1) and Cyclin B1.

Modulation of Signaling Pathways

The induction of apoptosis and cell cycle arrest is likely a consequence of this compound's influence on crucial intracellular signaling pathways that govern cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: We postulate that this compound inhibits the phosphorylation of PI3K and Akt, thereby downregulating the entire PI3K/Akt/mTOR signaling cascade. This would lead to decreased cell survival and proliferation and an increase in apoptosis.

-

MAPK/ERK Pathway: The compound may also modulate the MAPK/ERK pathway. By inhibiting the phosphorylation of MEK and ERK, this compound could suppress the transcription of genes involved in cell proliferation and survival.

Quantitative Data Summary (Hypothetical)

To provide a framework for experimental validation, the following tables summarize hypothetical quantitative data from key assays.

Table 1: IC50 Values of this compound on Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | IC50 (µM) after 48h |

| MCF-7 | Positive | 25.5 |

| MDA-MB-231 | Negative | 38.2 |

| T-47D | Positive | 31.8 |

| SK-BR-3 | Negative (HER2+) | 45.1 |

Table 2: Effect of this compound (30 µM) on Cell Cycle Distribution in MCF-7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 | 1.2 ± 0.3 |

| This compound | 40.1 ± 2.5 | 15.3 ± 1.2 | 35.8 ± 2.9 | 8.8 ± 0.9 |

Table 3: Relative Protein Expression in MCF-7 Cells Treated with this compound (30 µM)

| Protein | Function | Relative Expression (Fold Change vs. Control) |

| Bax | Pro-apoptotic | 2.8 ± 0.3 |

| Bcl-2 | Anti-apoptotic | 0.4 ± 0.05 |

| Cleaved Caspase-9 | Apoptosis Initiation | 3.5 ± 0.4 |

| Cleaved Caspase-3 | Apoptosis Execution | 4.1 ± 0.5 |

| p-Akt (Ser473) | Cell Survival | 0.3 ± 0.04 |

| p-ERK1/2 (Thr202/Tyr204) | Cell Proliferation | 0.5 ± 0.06 |

| Cyclin B1 | G2/M Transition | 0.2 ± 0.03 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to test the proposed mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (MCF-7, MDA-MB-231, etc.) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspases, p-Akt, p-ERK, Cyclin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.

Caption: Hypothesized apoptotic pathways induced by this compound.

Caption: Hypothesized modulation of signaling pathways by this compound.

Conclusion and Future Directions

The hypothetical mechanism of action presented in this whitepaper provides a solid foundation for initiating comprehensive research into the therapeutic potential of this compound. The proposed involvement of apoptotic pathways, cell cycle arrest, and key signaling cascades offers multiple avenues for experimental validation. Future studies should focus on confirming these hypotheses using the outlined experimental protocols and expanding the investigation to in vivo models to assess the compound's efficacy and safety profile. The elucidation of this compound's precise molecular targets will be crucial in its development as a potential novel anti-cancer agent.

Methodological & Application

Application Notes and Protocols for Rutaevin 7-acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaevin 7-acetate is a flavonoid, and based on studies of structurally similar acetylated flavonoids, it is hypothesized to possess enhanced antiproliferative and pro-apoptotic properties compared to its non-acetylated counterpart. Acetylation can increase the lipophilicity of flavonoids, potentially leading to improved cell membrane permeability and enhanced biological activity.[1][2][3] These application notes provide a detailed, generalized experimental protocol for investigating the effects of this compound on cancer cells in vitro. The methodologies described are based on established protocols for other acetylated flavonoids, such as acetylated derivatives of quercetin, kaempferol, and linarin, due to the limited availability of specific protocols for this compound.[4][5][6]

Data Presentation

The following tables summarize quantitative data obtained for structurally related acetylated flavonoids, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentration (IC50) of Acetylated Flavonoids in Cancer Cell Lines (48h treatment) [4]

| Compound | Cell Line | IC50 (µM) | Fold-change vs. Parent Compound |

| 4Ac-K (Acetylated Kaempferol) | MDA-MB-231 | 33.6 | ~1.39x increase in potency |

| HCT-116 | 28.53 | ~1.22x increase in potency | |

| 5Ac-Q (Acetylated Quercetin) | MDA-MB-231 | 17.4 | ~1.40x increase in potency |

| HCT-116 | 15.66 | ~1.50x increase in potency | |

| 6Ac-M (Acetylated Myricetin) | MDA-MB-231 | 50.9 | - |

| HCT-116 | 81.66 | - |

Table 2: Effects of Linarin, Linarin Acetate, and Acacetin on Prostate Cancer Cell Lines [5][6]

| Compound | Cell Line | Effect on Cell Growth (25-100 µM) | Apoptosis Induction | Cell Cycle Arrest |

| Linarin | LNCaP, DU145 | Moderate inhibition | Up to 5-fold increase | Moderate G1 arrest |

| Linarin Acetate | LNCaP, DU145 | Moderate inhibition | Up to 4-fold increase | Moderate G1 arrest |

| Acacetin | LNCaP, DU145 | Strong, dose- and time-dependent inhibition (20-70%) | Up to 5-6-fold increase | Stronger G1 and/or G2-M arrest |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HCT-116, HepG2)[4]

-

Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)[5][7]

-

This compound (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1% (v/v).[5]

-

After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[9]

-

Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24 to 72 hours.[5]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the molecular mechanism of this compound action.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, p21, CDK2, CDK4, Cyclin B1, Bcl-2, Bax, Caspase-3, PARP, p-ERK, p-AKT, p-STAT3)[8][10]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells and determine the protein concentration.[5]

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Experimental workflow for investigating this compound.

Caption: Hypothesized signaling pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acacetin Inhibits Cell Proliferation and Induces Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Rutaevin 7-acetate on MDA-MB-231 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutaevin 7-acetate is a natural compound of interest for its potential therapeutic properties. This document provides a detailed protocol for evaluating the in vitro efficacy of this compound on the MDA-MB-231 human breast adenocarcinoma cell line, a model for triple-negative breast cancer. The provided protocols cover essential assays to determine the cytotoxic and apoptotic effects of the compound, as well as its influence on cell cycle progression and key signaling pathways. While specific data for this compound is not yet established, this guide offers a robust framework for its initial investigation.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in tables for clear comparison and analysis.

Table 1: Cell Viability (IC50) of this compound on MDA-MB-231 Cells

| Treatment Time (hours) | IC50 (µM) |

| 24 | Data to be determined |

| 48 | Data to be determined |

| 72 | Data to be determined |

Table 2: Apoptosis Analysis of MDA-MB-231 Cells Treated with this compound (48 hours)

| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control (DMSO) | - | Data to be determined | Data to be determined | Data to be determined |

| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound (24 hours)

| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Control (DMSO) | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Cell Culture

MDA-MB-231 cells are to be cultured in Roswell Park Memorial Institute 1640 medium (RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin solution.[1] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

-

MDA-MB-231 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 3 x 10^3 to 1 x 10^4 cells per well and incubate overnight.[3][4]

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 15-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[6]

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1][7]

-

Incubate for 15-20 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[7]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[8]

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed MDA-MB-231 cells and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry, recording at least 10,000 events per sample.[8]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways such as the PI3K/Akt pathway.[9][10][11]

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., against Akt, p-Akt, PI3K, mTOR, and β-actin)[10]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Protocol:

-

Treat MDA-MB-231 cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate 30-50 µg of protein per sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

Visualizations

Caption: Experimental workflow for testing this compound on MDA-MB-231 cells.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

- 1. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. 2.3. MTT Assay [bio-protocol.org]

- 4. MTT assay [bio-protocol.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Item - WB of PI3K/Akt - figshare - Figshare [figshare.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols for the Analytical Determination of Rutaevin 7-Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of Rutaevin 7-acetate, a quinolone alkaloid of interest, utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While specific validated methods for this compound are not widely published, this document outlines robust protocols adapted from established methods for the analysis of Rutaevin and other quinolone alkaloids isolated from Evodia rutaecarpa.

Introduction to this compound and its Analytical Challenges

Rutaevin is a quinolone alkaloid found in the traditional Chinese medicinal plant Evodia rutaecarpa. Its acetylated form, this compound (CAS 62306-81-4), is a compound of interest for pharmacological research. Accurate and sensitive analytical methods are crucial for its identification, quantification, and pharmacokinetic studies. The primary analytical techniques employed for the analysis of quinolone alkaloids are HPLC, often coupled with UV detection, and mass spectrometry for enhanced sensitivity and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Reverse-phase HPLC (RP-HPLC) is the predominant method for the separation and quantification of quinolone alkaloids from complex matrices. The following protocol is a generalized method that should be optimized and validated for the specific analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

a) Sample Preparation:

-

Extraction from Plant Material:

-

Grind dried fruit of Evodia rutaecarpa to a fine powder.

-

Extract the powder with methanol or ethanol (e.g., 1 g of powder in 20 mL of solvent) using ultrasonication for 30-60 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

-

-

Biological Samples (Plasma, Urine):

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

b) Chromatographic Conditions:

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid (for improved peak shape) |

| Gradient Elution | Start with a lower concentration of Acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Quinolone alkaloids typically show absorbance maxima around 230, 280, and 330 nm. |

| Injection Volume | 10-20 µL |

c) Data Presentation: Expected Quantitative Data (for similar quinolone alkaloids)

The following table summarizes typical quantitative parameters observed for quinolone alkaloids in Evodia rutaecarpa. These values should be established specifically for this compound during method validation.

| Parameter | Typical Range/Value |

| Retention Time (RT) | 15 - 25 minutes (highly dependent on the specific compound and gradient) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

Mass Spectrometry (MS) for this compound Detection

Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity, enabling confident identification and quantification of this compound, especially in complex biological matrices.

Experimental Protocol: UPLC-Q-TOF-MS Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry is a powerful tool for the analysis of alkaloids.[1][2]

a) Sample Preparation:

-

Follow the same sample preparation procedures as for HPLC-UV analysis.

b) UPLC Conditions:

| Parameter | Recommended Conditions |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Acetonitrile with 0.1% Formic Acid; B: Water with 0.1% Formic Acid |

| Gradient Elution | A rapid gradient, for example, 10% A to 90% A in 10-15 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 35 - 45 °C |

| Injection Volume | 1 - 5 µL |

c) Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Sampling Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 120 °C |

| Desolvation Temperature | 350 - 450 °C |

| Collision Energy | For MS/MS, use a ramped collision energy (e.g., 10-40 eV) to obtain fragment ions. |

| Mass Range | m/z 100 - 1000 |

d) Data Presentation: Expected Mass Spectral Data

While the exact mass and fragmentation of this compound need to be determined experimentally, the following can be inferred based on the structure of Rutaevin and other quinolone alkaloids:

| Parameter | Expected Value/Fragments |

| [M+H]⁺ of Rutaevin | m/z 326.21 |

| Expected [M+H]⁺ of this compound | m/z 368.22 (addition of acetyl group, C₂H₂O) |

| Characteristic Fragment Ions | Loss of the side chain, fragmentation of the quinolone ring system. Common fragments for the quinolone core are observed around m/z 173 and 186.[1] |

Visualizing the Analytical Workflow

The following diagrams illustrate the key experimental workflows for the analysis of this compound.

References

- 1. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stability and Storage of Rutaevin 7-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaevin 7-acetate is a limonoid compound of significant interest in biomedical research. Ensuring the stability of this compound is critical for obtaining reliable and reproducible experimental results, as well as for the development of potential therapeutic agents. This document provides detailed guidelines on the recommended storage conditions and protocols for assessing the stability of this compound. The methodologies described are based on established principles of stability testing for natural products and align with general recommendations for active pharmaceutical ingredients (APIs).

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on available supplier data. It is crucial to adhere to these guidelines to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 2 years | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. |

| In DMSO Solution | 4°C | Up to 2 weeks | For short-term use. |

| In DMSO Solution | -80°C | Up to 6 months | For long-term storage of stock solutions. Minimize freeze-thaw cycles. |

Data compiled from supplier datasheets.

Stability Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound, from initial characterization to the determination of optimal storage conditions and re-test periods.

Caption: Workflow for Stability Assessment of this compound.

Experimental Protocols

The following protocols outline the procedures for conducting forced degradation studies and for developing a stability-indicating analytical method for this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies expose this compound to stress conditions more severe than accelerated stability testing.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Calibrated oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

pH meter

-

HPLC system with UV or PDA detector and/or Mass Spectrometer (MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis. Given that this compound is an ester, it is expected to be susceptible to base-catalyzed hydrolysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.

-

At specified time points, withdraw samples, dissolve in the initial solvent, and dilute for analysis.

-

-

Photostability Testing:

-

Expose solid this compound and a solution (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample, wrapped in aluminum foil to protect from light, should be placed alongside the exposed sample to assess the contribution of thermal degradation.

-

Analyze the samples after exposure.

-

-

Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 4.2). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Protocol for a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from its degradation products, process impurities, or other potential impurities.